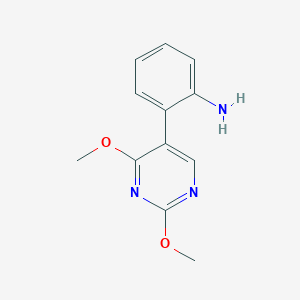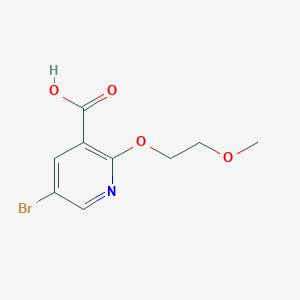
5-Bromo-2-(2-methoxyethoxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a 2-methoxyethoxy group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(2-methoxyethoxy)pyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-(2-methoxyethoxy)pyridine-3-boronic acid is coupled with a brominated pyridine derivative in the presence of a palladium catalyst and a base. This reaction is usually performed in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of 5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid typically involves large-scale bromination or coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) are commonly used, along with bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction Reactions: Products include carboxylates, alcohols, or other oxidized/reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for various chemical reactions
Wirkmechanismus
The mechanism of action of 5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or antagonist by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methoxypyridine-3-carboxylic acid: Similar structure but lacks the 2-methoxyethoxy group.
5-Bromo-2-ethoxypyridine: Similar structure but lacks the carboxylic acid group.
5-Bromo-2-methylpyridine-3-carboxylic acid: Similar structure but has a methyl group instead of the 2-methoxyethoxy group
Uniqueness
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid is unique due to the presence of both the 2-methoxyethoxy group and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various chemical reactions and scientific research, making it a valuable compound in the fields of chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C9H10BrNO4 |
|---|---|
Molekulargewicht |
276.08 g/mol |
IUPAC-Name |
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO4/c1-14-2-3-15-8-7(9(12)13)4-6(10)5-11-8/h4-5H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
HYKOJNGNYRFRKW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C(C=N1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


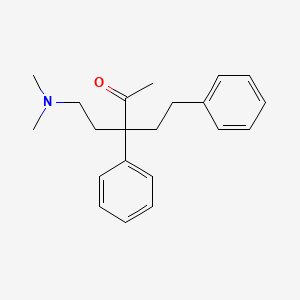
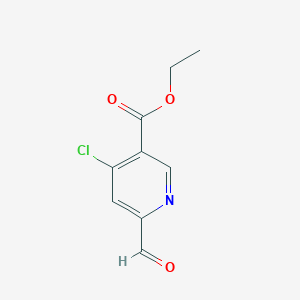
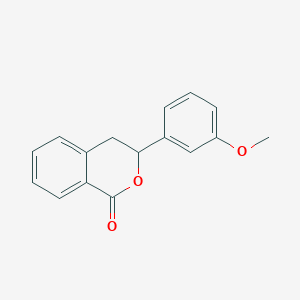
![2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B13987671.png)
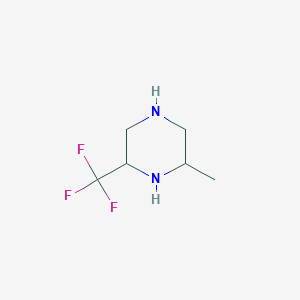
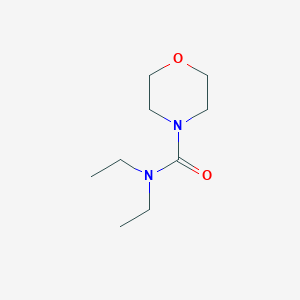
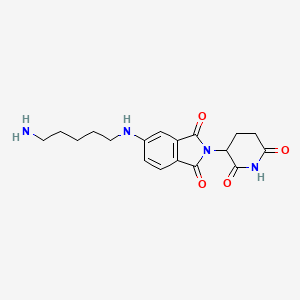
![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
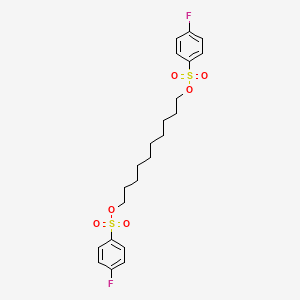
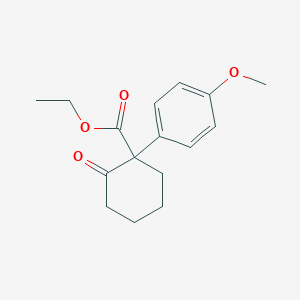
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
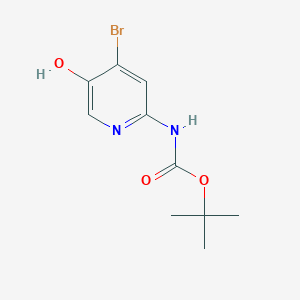
![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
